Rubijervine
Description
Contextualization within Steroidal Alkaloid Chemistry
Rubijervine is a steroidal alkaloid, a class of naturally occurring compounds characterized by a steroid nucleus with a nitrogen-containing functional group. wikipedia.org These alkaloids are broadly categorized into two major groups: Solanum alkaloids and Veratrum alkaloids. wikipedia.org this compound falls under the Veratrum class of alkaloids, which are primarily found in plants of the Veratrum genus, belonging to the Liliaceae family. wikipedia.orghenriettes-herb.com
The chemical structure of this compound is based on the solanidane (B3343774) skeleton, a C27 steroid framework. ontosight.aiontosight.ai Specifically, it is designated as solanid-5-ene-3-beta,12-alpha-diol. nih.gov This structure features a complex, tetracyclic cyclopentanoperhydrophenanthrene ring system that is closely related to sterols. wikipedia.org The presence of hydroxyl groups at the C-3 and C-12 positions and a nitrogen atom within a fused piperidine (B6355638) ring system are key characteristics of this compound. ontosight.ainih.gov
The biosynthesis of Veratrum alkaloids like this compound is believed to start from acetate, which is converted to cholesterol through the mevalonate (B85504) pathway. nih.gov Subsequent enzymatic reactions, including hydroxylation, oxidation, and cyclization, lead to the formation of the characteristic steroidal alkaloid skeleton. numberanalytics.com Research suggests that epithis compound is a key intermediate that can be converted into other C-nor-D-homosteroidal alkaloids such as jervine (B191634) and veratramine (B1683811). nih.gov
Historical Perspectives on this compound Investigation
The investigation of Veratrum alkaloids, including this compound, dates back to the early 19th century with the isolation of "veratrine" from Veratrum album. numberanalytics.com However, the first modern isolation of specific alkaloids from Veratrum species, including this compound, occurred later. In 1942, a significant advancement was made with the isolation of jervine, pseudojervine, this compound, protoveratridine, and germine from V. viride. nih.gov
Early research was often driven by observations of the toxic effects of Veratrum plants on livestock. mdpi.com For instance, investigations into cyclopean malformations in lambs in the 1950s led to the identification of several teratogenic Veratrum alkaloids. nih.gov This spurred further chemical investigations to isolate and characterize the responsible compounds.
This compound has been isolated from various Veratrum species, including Veratrum album, Veratrum viride, Veratrum nigrum, and Veratrum californicum. henriettes-herb.comresearchgate.netdrugfuture.comjcu.cz It is often found alongside other major alkaloids such as jervine, veratramine, and cyclopamine (B1684311). nih.govresearchgate.netnih.gov The elucidation of its complex structure was a significant challenge for early researchers, requiring extensive chemical degradation and spectroscopic analysis.
Significance of this compound in Natural Product Research
This compound, as a member of the Veratrum alkaloids, holds considerable significance in natural product research due to its complex chemical structure and potential biological activities. numberanalytics.comrsc.org The intricate C-nor-D-homo steroid skeleton linked to a piperidine ring has fascinated chemists, driving the development of new synthetic methodologies. rsc.org
The biological activities of Veratrum alkaloids, including antitumor, anti-inflammatory, and antimicrobial effects, have been a major focus of research. ontosight.ai While specific research on this compound is less extensive than on some other Veratrum alkaloids like cyclopamine, its structural relationship to these highly active compounds makes it a molecule of interest. ontosight.aimdpi.com For example, some Veratrum alkaloids are known to interact with voltage-gated sodium ion channels. wikipedia.orgmdpi.com
Furthermore, the study of this compound and its derivatives contributes to the understanding of structure-activity relationships within the steroidal alkaloid class. numberanalytics.com Microbial transformation studies on this compound have been conducted to produce novel metabolites, which can then be assessed for different biological activities. nih.gov The continued investigation of this compound and other natural products is crucial for the discovery of new lead compounds in drug development. mdpi.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H43NO2 | nih.gov |
| Molecular Weight | 413.6 g/mol | nih.gov |
| IUPAC Name | (1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene-7,13-diol | plantaedb.com |
| CAS Number | 79-58-3 | nih.gov |
| Classification | Steroidal Alkaloid, Solanidine derivative | wikipedia.orgplantaedb.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
79-58-3 |
|---|---|
Molecular Formula |
C27H43NO2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene-7,13-diol |
InChI |
InChI=1S/C27H43NO2/c1-15-5-8-22-16(2)25-23(28(22)14-15)12-21-19-7-6-17-11-18(29)9-10-26(17,3)20(19)13-24(30)27(21,25)4/h6,15-16,18-25,29-30H,5,7-14H2,1-4H3/t15-,16+,18-,19+,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
AANKDJLVHZQCFG-KVHNBARJSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)O)C)C |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(C(CC5C4CC=C6C5(CCC(C6)O)C)O)C)C |
Origin of Product |
United States |
Structural Characterization and Elucidation of Rubijervine
Fundamental Steroidal Skeleton and Nitrogenous Moiety
Rubijervine is built upon a modified steroidal framework, which is characterized by the presence of a nitrogen atom integrated into a heterocyclic ring system. researchgate.netnih.gov This nitrogenous moiety is a defining feature of steroidal alkaloids and contributes significantly to their chemical properties and biological activities. researchgate.netfrontiersin.org The fundamental structure of this compound is based on a C27 cholestane (B1235564) skeleton. nih.gov
C-nor-D-homosteroidal Framework Classification
A key architectural feature of this compound is its C-nor-D-homo steroidal skeleton. researchgate.netnih.gov This classification indicates a rearrangement of the standard steroid nucleus, where the C-ring is contracted by one carbon atom, and the D-ring is expanded by one carbon atom. nih.gov This unique framework is characteristic of a group of steroidal alkaloids known as the Veratrum alkaloids. researchgate.netmdpi.com The development of this C-nor-D-homo framework is believed to occur through a Wagner-Meerwein type rearrangement of a precursor molecule. nih.gov
Solanidane (B3343774) and Jervanine Type Alkaloid Relationships
This compound is classified as a solanidane-type alkaloid. cornell.edunih.gov The solanidane skeleton is characterized by a fused indolizidine ring system (rings E and F) attached to the steroidal D-ring. nih.gov While this compound itself possesses the C-nor-D-homo framework, it is structurally related to other classes of steroidal alkaloids. For instance, the jervanine-type alkaloids also feature a C-nor-D-homo steroid core but are distinguished by a tetrahydrofuran (B95107) E-ring that forms a spiro connection at C-17, linking to the piperidine (B6355638) F-ring. researchgate.netnih.gov This structural relationship highlights the biosynthetic diversity within the broader family of steroidal alkaloids.
Stereochemical Aspects of this compound
The three-dimensional arrangement of atoms in this compound is complex, with multiple chiral centers that define its specific stereoisomeric form.
Specific Configuration at Key Chiral Centers (e.g., 3β, 12α)
The stereochemistry of this compound has been definitively established through detailed spectroscopic analysis and chemical correlations. chemicalbook.com Key stereocenters include the hydroxyl group at position 3, which has a β-configuration (pointing out of the plane of the steroid nucleus), and the hydroxyl group at position 12, which has an α-configuration (pointing into the plane). nih.govnih.gov This specific arrangement is denoted as (3β, 12α). nih.govnih.gov The full systematic name, which encapsulates the complete stereochemistry, is (1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene-7,13-diol. nih.gov
Advanced Spectroscopic Analysis for Structure Determination
The elucidation of this compound's intricate structure has been heavily reliant on the application of advanced spectroscopic techniques. rsc.orgmdpi.com These methods provide detailed information about the connectivity of atoms and their spatial relationships within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in the structural characterization of this compound. nih.govumanitoba.ca Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecule's structure. umanitoba.caemerypharma.com
1D NMR, including ¹H-NMR and ¹³C-NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. emerypharma.com The chemical shifts, coupling constants, and integration of signals in the ¹H-NMR spectrum help to identify the different types of protons and their neighboring atoms. libretexts.org
2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. umanitoba.caacdlabs.com
COSY experiments reveal proton-proton couplings, helping to trace out the spin systems within the molecule. emerypharma.com
HSQC spectra correlate directly bonded proton and carbon atoms. acdlabs.com
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is vital for piecing together the entire carbon skeleton and assigning quaternary carbons. umanitoba.caacdlabs.com
The collective data from these advanced NMR experiments have been instrumental in confirming the C-nor-D-homosteroidal framework, the nature of the nitrogenous moiety, and the precise stereochemistry of this compound. researchgate.netumanitoba.ca
Table 1: Key Structural and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C27H43NO2 | nih.govnih.gov |
| Molecular Weight | 413.64 g/mol | nih.govnih.gov |
| IUPAC Name | (1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene-7,13-diol | nih.gov |
| Stereochemistry | 3β, 12α | nih.govnih.gov |
| Alkaloid Type | Solanidane | cornell.edunih.gov |
| Skeleton Type | C-nor-D-homosteroidal | researchgate.netnih.gov |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. slideshare.net When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the sample with high-energy electrons. libretexts.org This process often knocks a single electron from the molecule, forming a molecular ion (M+), which is a radical cation. libretexts.org The residual energy from this collision can cause the molecular ion to break apart into smaller, charged fragments and neutral pieces. libretexts.org The mass-to-charge ratio (m/z) of the molecular ion and its fragments are then measured.
In the case of steroidal alkaloids like this compound, mass spectrometry provides crucial information for its structural elucidation. The fragmentation of the molecular ion is not random; it occurs at the weakest bonds and results in the formation of more stable ions. The fragmentation pathways are characteristic of the compound's structure, including its carbon skeleton and functional groups.
For alcohols, a common fragmentation pathway is α-cleavage, where a bond adjacent to the oxygen atom is broken. wpmucdn.com This often leads to a very weak or absent molecular ion peak due to the ease of fragmentation. wpmucdn.com The analysis of these fragmentation patterns allows chemists to piece together the structure of the parent molecule.
Specific fragmentation patterns observed in the mass spectrum of this compound and related alkaloids can help identify key structural features. For instance, the cleavage of the heterocyclic rings or the loss of side chains produces characteristic fragment ions. By carefully analyzing the m/z values of these fragments, researchers can confirm the presence of specific substructures within the this compound molecule.
Table 1: Common Fragmentation Patterns in Mass Spectrometry
| Fragmentation Type | Description | Resulting Ions |
|---|---|---|
| α-Cleavage | Cleavage of a bond adjacent to a heteroatom (e.g., oxygen in an alcohol). | Produces a stable carbocation and a radical. |
| McLafferty Rearrangement | A rearrangement reaction that involves the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage of the alpha-beta bond. | Results in the formation of a neutral molecule and a radical cation. slideshare.net |
| Dehydration | Loss of a water molecule (H₂O) from an alcohol. | Produces a fragment ion with a mass 18 units less than the parent ion. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. spectroscopyonline.com When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (or wavenumber, typically in cm⁻¹). Each peak in the spectrum corresponds to a specific type of bond vibration, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.
In the structural characterization of this compound, IR spectroscopy provides valuable information about its key functional groups. The presence of hydroxyl (-OH) groups, for example, is indicated by a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide further details about hydrogen bonding within the molecule.
The C-O stretching vibrations of the alcohol groups in this compound typically appear in the 1000-1260 cm⁻¹ region of the IR spectrum. The C-N stretching of the amine group in the heterocyclic ring system would also produce a characteristic absorption. Furthermore, the C-H stretching vibrations of the steroidal backbone are observed around 2850-3000 cm⁻¹, while C-H bending vibrations appear at lower wavenumbers.
By analyzing the specific frequencies of absorption in the IR spectrum of this compound, researchers can confirm the presence of its defining functional groups, which is a critical step in its structural elucidation.
Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups
| Functional Group | Type of Vibration | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200 - 3600 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Alkanes) | Stretching | 2850 - 3000 |
| C-O (Alcohols) | Stretching | 1000 - 1260 |
| C-N (Amines) | Stretching | 1020 - 1250 |
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is a powerful technique used to study the stereochemistry of chiral molecules. yale.edu Chiral molecules, like this compound, have the ability to rotate the plane of plane-polarized light. scribd.com ORD measures the change in this optical rotation as a function of the wavelength of the light. scribd.com The resulting ORD curve, a plot of specific rotation versus wavelength, can provide detailed information about the absolute configuration and conformation of a molecule. yale.edu
The shape of an ORD curve is particularly sensitive to the spatial arrangement of atoms around a chromophore, which is a part of the molecule that absorbs light. In the case of this compound, the relevant chromophores are typically the functional groups that absorb in the ultraviolet-visible region. The interaction of these chromophores with the chiral steroidal framework gives rise to a characteristic ORD spectrum.
A key feature of ORD curves is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. scribd.com A positive Cotton effect is observed when the peak of the ORD curve is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite behavior. The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule.
ORD studies have been instrumental in determining the absolute configuration of steroids and alkaloids. By comparing the ORD curve of this compound with those of known compounds, chemists can deduce the stereochemical relationships at its various chiral centers. For example, the nature of the Cotton effect associated with the hydroxyl groups can help determine their orientation (axial or equatorial) on the steroid nucleus.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Veratrine |
| Cevadine |
| Reserpine |
Natural Occurrence and Isolation Methodologies of Rubijervine
Extraction and Purification Techniques from Plant Biomass
The isolation of Rubijervine from its natural botanical sources involves a multi-step process that begins with extraction from the plant material, followed by rigorous purification to obtain the compound in a highly pure form.
The initial step in isolating this compound is the extraction of total alkaloids from the dried and powdered plant material, typically the roots and rhizomes of Veratrum species. This is achieved using various solvent-based methods.
Commonly, an alkaline solution is used to liberate the free-base form of the alkaloids, which are then extracted with an organic solvent. A typical procedure involves treating the plant material with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by extraction with solvents such as ethanol. google.com Another approach involves reflux extraction with aqueous ethanol. google.com Acid-water maceration has also been employed, where the plant material is soaked in an acidic aqueous solution (e.g., hydrochloric or sulfuric acid) to form alkaloid salts, which are then extracted. google.com The choice of solvent and extraction conditions is crucial for maximizing the yield of this compound while minimizing the co-extraction of undesirable compounds.
Following the initial extraction, the crude alkaloid mixture undergoes a series of chromatographic separations to isolate and purify this compound.
Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. Silica gel is a common stationary phase for the separation of Veratrum alkaloids. column-chromatography.com A gradient elution system with a mixture of solvents, such as petroleum ether, ethyl acetate, methanol, and ammonia, is often employed to separate the alkaloids based on their polarity. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of this compound. Reversed-phase HPLC, using a C18 column, is frequently utilized for the separation of Veratrum alkaloids. mdpi.comspringernature.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., trifluoroacetic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. The gradient of the organic solvent is adjusted to achieve optimal separation. researchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC-MS): These hyphenated techniques are invaluable for the identification and quantification of this compound in plant extracts. researchgate.netnih.gov LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing structural information about the separated compounds. rsc.orgresearchgate.net UPLC, which utilizes smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC. mdpi.comnih.govwaters.com These methods are particularly useful for analyzing complex mixtures of alkaloids and for confirming the identity of the isolated this compound.
For obtaining larger quantities of pure this compound for further research, preparative HPLC is the method of choice. springernature.com This technique utilizes larger columns and higher flow rates than analytical HPLC to process larger amounts of the crude extract. The conditions for preparative HPLC are typically scaled up from an optimized analytical method. The fractions containing this compound are collected, and the solvent is evaporated to yield the purified compound. Recrystallization from a suitable solvent, such as an ethanol-water mixture, can be performed as a final purification step to obtain highly pure this compound crystals. google.comgoogle.com
Biosynthetic Pathways and Biotransformations of Rubijervine
Proposed Biosynthetic Routes from Cholesterol
The biosynthesis of Veratrum steroidal alkaloids, including rubijervine, is understood to originate from cholesterol. nih.gov Research focused on Veratrum californicum has elucidated the initial enzymatic steps that convert cholesterol into verazine (B227647), a key intermediate in the pathway. nih.govnih.gov This foundational pathway provides a framework for understanding the subsequent formation of more complex alkaloids like this compound.
A defining characteristic of this compound and related jervanine-type alkaloids is the C-nor-D-homo steroid nucleus, which involves the contraction of the C-ring from six to five members and the expansion of the D-ring from five to six members. nih.gov While the specific enzyme catalyzing this transformation in Veratrum biosynthesis has not been fully characterized, the underlying chemical mechanism is postulated to be a Wagner-Meerwein rearrangement. nih.gov
This type of rearrangement is a well-established reaction in steroid chemistry. nih.gov For instance, the formation of C-nor-D-homo corticosteroids has been observed to proceed through the rearrangement of a 12β-hydroxy steroid intermediate. nih.gov In this proposed mechanism, protonation of the 12β-hydroxyl group would lead to its departure as a water molecule, generating a carbocation at the C-12 position. This unstable intermediate then stabilizes through a concerted migration of the C-13/C-14 bond to C-12, initiating the ring contraction and expansion sequence to yield the thermodynamically more stable C-nor-D-homo skeleton. It is hypothesized that a similar, enzyme-mediated process occurs during the biosynthesis of this compound from a cholesterol-derived precursor. nih.govresearchgate.net
Unlike true alkaloids where nitrogen is incorporated early in the biosynthetic pathway, the nitrogen atom in steroidal alkaloids is introduced at a late stage through a transamination reaction. nih.govnih.gov Studies on Veratrum californicum have identified a γ-aminobutyric acid (GABA) transaminase (GABAT1) as the enzyme responsible for this critical step. nih.govnih.gov
The mechanism involves the enzymatic transfer of an amino group to a C-26 aldehyde precursor derived from cholesterol. nih.gov The GABAT1 enzyme likely utilizes pyridoxal-5′-phosphate (PLP) as a cofactor to facilitate the transamination, converting the steroid aldehyde into a primary amine, which then cyclizes to form the piperidine (B6355638) ring system characteristic of alkaloids like verazine, a precursor to this compound. nih.gov This neofunctionalization of a primary metabolism enzyme for a role in specialized metabolite biosynthesis highlights a key evolutionary strategy in plants for creating chemical diversity. nih.gov
Enzymatic Steps and Precursor Studies
Precursor studies have confirmed that cholesterol is the primary building block for Veratrum alkaloids. nih.gov The enzymatic pathway leading from cholesterol to the key intermediate verazine has been reconstructed using enzymes identified from Veratrum californicum. nih.gov This early-stage pathway involves four key enzymes that catalyze six steps:
CYP90B27 (Cholesterol 22-hydroxylase): This cytochrome P450 enzyme initiates the pathway by hydroxylating cholesterol at the C-22 position. nih.govnih.gov
CYP94N1 (22-hydroxycholesterol 26-hydroxylase/oxidase): A multifunctional cytochrome P450 that further oxidizes the C-26 methyl group of 22-hydroxycholesterol (B121481) to an aldehyde. nih.govnih.gov
GABAT1 (22-hydroxycholesterol-26-al transaminase): The transaminase that incorporates nitrogen by converting the C-26 aldehyde into an amine. nih.govnih.gov
CYP90G1 (22-hydroxy-26-aminocholesterol 22-oxidase): A fourth enzyme, also a cytochrome P450, that performs an oxidation at C-22, leading to the formation of the imine-containing ring of verazine. nih.gov
These enzymatic steps convert the basic cholesterol scaffold into the foundational steroidal alkaloid structure of verazine, from which more complex molecules, presumably including this compound, are subsequently synthesized through further enzymatic modifications such as the C/D ring rearrangement. nih.gov
Microbial Biotransformation of this compound
Microbial biotransformation is a valuable tool for creating structural analogs of natural products, often yielding metabolites that are difficult to produce through chemical synthesis. researchfloor.org Various microorganisms, particularly fungi, possess cytochrome P450 monooxygenases and other enzymes capable of modifying steroid structures with high regio- and stereoselectivity. slideshare.netresearchgate.net
Cunninghamella echinulata
Fermentation of this compound with the filamentous fungus Cunninghamella echinulata (ATCC 9244) has been shown to produce distinct metabolites. nih.gov Preparative-scale fermentation resulted in the isolation and identification of two primary transformation products. nih.gov Structure elucidation using 1D- and 2D-NMR analyses confirmed these metabolites. nih.gov
| Original Compound | Microorganism | Identified Metabolites |
|---|---|---|
| This compound | Cunninghamella echinulata ATCC 9244 | 7α-hydroxythis compound |
| This compound | Cunninghamella echinulata ATCC 9244 | Solanid-5-ene-3β,12α-diol-1-one |
Nocardia species
While Nocardia species are well-known for their versatile metabolic capabilities, including the biotransformation of steroids and other alkaloids, specific studies detailing the transformation of this compound are limited. nih.govnih.gov However, research on related steroidal alkaloids provides insight into their potential activity. For example, Nocardia restrictus has been shown to transform (22S,25S)-5α-tomatanin-3β-ol and other related compounds into their corresponding 3α-ol epimers. nih.gov Furthermore, cytochrome P450 enzymes from Nocardia, such as CYP154C5 from Nocardia farcinica, are known to hydroxylate various steroid substrates. nih.gov These findings suggest that Nocardia species possess the enzymatic capacity to modify this compound, likely through hydroxylation or epimerization reactions, although specific metabolites have not yet been reported in the literature.
Cunninghamella echinulata
The biotransformation of this compound by C. echinulata demonstrates notable regioselectivity. nih.gov The fungus was found to metabolize the A and B rings of the steroid nucleus, as evidenced by the formation of 7α-hydroxythis compound. nih.gov However, it failed to modify the C and D rings or the nitrogen-containing side chain. nih.gov This selective hydroxylation of the A/B ring system is consistent with previous fermentation studies involving other steroidal alkaloids with this fungus. nih.gov
Nocardia species
The enzymatic systems in Nocardia also exhibit high regioselectivity in steroid transformations. The enzyme CYP154C5 from Nocardia farcinica hydroxylates a range of steroids with high preference for the 16α-position on the D-ring. nih.gov Separately, studies with Nocardia restrictus have shown its ability to specifically target the C-3 position, catalyzing the epimerization of the 3β-hydroxyl group to a 3α-hydroxyl group on various steroidal alkaloids. nih.gov This indicates that if Nocardia were to metabolize this compound, the transformations would likely be highly specific to certain positions on the steroid core, particularly on the A or D rings.
Chemical Modification and Synthetic Approaches of Rubijervine
Semi-Synthetic Derivatization Strategies
Semi-synthesis, the chemical modification of a natural product, is a pivotal strategy for developing novel bioactive compounds. scielo.brmdpi.com This approach allows for the creation of a diverse library of derivatives from a readily available natural scaffold, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. mdpi.comnih.gov In the context of rubijervine, semi-synthetic strategies are employed to introduce various functional groups and modify existing ones to modulate its biological profile, particularly its potential cytotoxic activities against cancer cell lines. mdpi.comajol.info
The derivatization of natural products like this compound often involves targeting specific functional groups that are amenable to chemical reactions. mdpi.com For this compound, the hydroxyl groups and the secondary amine in the piperidine (B6355638) ring are primary sites for modification. Strategies may include esterification, etherification, amidation, and alkylation to introduce a wide array of substituents. The goal of these modifications is to alter properties such as lipophilicity, steric bulk, and electronic distribution, which in turn can influence the compound's interaction with biological targets. scielo.br The evaluation of these semi-synthetic derivatives for their biological activities, such as cytotoxicity, is crucial for identifying promising new therapeutic agents. nih.govd-nb.info
| Strategy | Target Functional Group | Potential Modification | Objective |
| Esterification | Hydroxyl groups | Addition of various acyl groups | Enhance lipophilicity, improve cell permeability |
| Etherification | Hydroxyl groups | Introduction of alkyl or aryl ethers | Modify steric and electronic properties |
| N-Alkylation | Secondary amine | Addition of alkyl chains | Modulate basicity and receptor interaction |
| Amidation | Secondary amine | Formation of amides | Introduce hydrogen bonding capabilities |
Chemical Transformations of the this compound Core
A significant chemical transformation of this compound is its conversion to its analogue, solanidine. Solanidine is a related steroidal alkaloid that shares a similar core structure but differs in the arrangement of the E and F rings. The synthesis of solanidine and its derivatives can also be achieved from other naturally occurring steroidal saponins like diosgenin. researchgate.net The interconversion of these alkaloids is important for confirming their structural relationships and for providing access to a wider range of compounds for biological testing. The conversion of this compound to solanidine involves the removal of the hydroxyl group at the C-12 position and subsequent rearrangement of the side chain.
Oxidation reactions are fundamental in modifying the this compound core, allowing for the introduction of new functionalities and the alteration of the oxidation state of existing groups. Reagents like mercuric acetate (Hg(OAc)₂) and N-bromosuccinimide (NBS) are commonly employed for such transformations in steroid and alkaloid chemistry. ias.ac.inarkat-usa.org
Mercuric acetate is a versatile oxidizing agent that can be used for various transformations, including the oxidation of alcohols and the formation of enamines from piperidines. ias.ac.inarkat-usa.org In the context of compounds similar to this compound, such as solanidine, Hg(OAc)₂ in acetone has been used as an oxidizing agent to selectively form an iminium salt, which can then isomerize to a more stable enamine. wikipedia.org This transformation opens up avenues for further functionalization of the nitrogen-containing ring system. The oxidation of alcohols to ketones or aldehydes is another common application of mercuric acetate. ias.ac.in
N-bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic and benzylic positions, as well as for the oxidation of alcohols. organic-chemistry.orgresearchgate.netslideshare.net In the presence of a suitable catalyst, NBS can facilitate the asymmetric oxidation of diols to α-ketoalcohols. nii.ac.jp The reaction of NBS with steroidal alcohols can lead to the corresponding ketones. The reactivity of NBS is often dependent on the reaction conditions, such as the solvent and the presence of light or radical initiators.
| Reagent | Type of Reaction | Potential Product from this compound |
| Mercuric Acetate (Hg(OAc)₂) | Oxidation of secondary alcohols, Oxidation of piperidines | Ketone at C-3 or C-12, Enamine/Iminium ion formation |
| N-Bromosuccinimide (NBS) | Oxidation of secondary alcohols, Allylic bromination | Ketone at C-3 or C-12, Bromination at allylic positions |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective therapeutic agents. mdpi.comtubitak.gov.trsemanticscholar.org For this compound and its derivatives, SAR studies primarily focus on their potential as anticancer agents by evaluating their cytotoxicity against various cancer cell lines. ajol.infonih.govnih.gov
The general approach involves synthesizing a series of derivatives with systematic modifications to different parts of the molecule and then assessing their biological activity. scielo.brnih.gov Key structural features of this compound that can be modified to probe SAR include:
The Hydroxyl Groups: The presence, position, and stereochemistry of hydroxyl groups can significantly impact activity. Esterification or etherification of the hydroxyl groups at C-3 and C-12 can alter the molecule's polarity and its ability to form hydrogen bonds, which can affect its interaction with biological targets. mdpi.com
The Nitrogen Atom: The basicity and nucleophilicity of the nitrogen atom in the piperidine ring can be modulated through alkylation or acylation. These modifications can influence the compound's pharmacokinetic properties and its ability to interact with specific receptors or enzymes.
By comparing the activity of different derivatives, researchers can deduce which structural features are essential for the desired biological effect. For example, studies on other natural product derivatives have shown that the introduction of certain functional groups can enhance cytotoxicity, while the modification of other parts of the molecule may lead to a loss of activity. d-nb.inforesearchgate.net These insights are invaluable for the rational design of novel this compound-based compounds with improved therapeutic potential.
Molecular and Cellular Biology of Rubijervine Action Research Models
Interaction with Ion Channels
Rubijervine, a solanidine-type steroidal alkaloid isolated from plants of the Veratrum genus, has been identified as a modulator of voltage-gated sodium channels (NaV). Research indicates that this compound exhibits inhibitory effects on several NaV channel subtypes, including NaV1.3, NaV1.4, and NaV1.5. dntb.gov.ua These channels are critical for various physiological functions; NaV1.5 is predominantly expressed in cardiac muscle, NaV1.4 is found in skeletal muscle, and NaV1.3 is distributed in the central and peripheral nervous systems. nih.gov
Studies focusing on the cardiovascular effects of Veratrum alkaloids have highlighted the interaction of this compound with the cardiac-specific NaV1.5 channel. researchgate.net Pathophysiological investigations suggest that the cardiovascular toxicity associated with certain Veratrum alkaloids is linked to their ability to block NaV1.5. researchgate.net In comparative studies with isothis compound, another alkaloid from Veratrum taliense, this compound was shown to block sodium channels NaV1.3–1.5, with the most potent inhibition observed against NaV1.5. researchgate.net
Specific inhibitory concentrations have been determined for this compound against different channel subtypes. In one study, this compound was found to inhibit the rat NaV1.4 (rNaV1.4) channel with a half-maximal inhibitory concentration (IC50) of 18.65 ± 1.01 µM. However, at concentrations up to 20 µM, it showed no significant effects on rat NaV1.3 (rNaV1.3) or human NaV1.7 (hNaV1.7) channels. researchgate.net
Table 1: Inhibitory Activity of this compound on Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | This compound IC50 (µM) | Source |
|---|---|---|
| rNaV1.4 | 18.65 ± 1.01 | researchgate.net |
| rNaV1.3 | No effect up to 20 µM | researchgate.net |
| hNaV1.7 | No effect up to 20 µM | researchgate.net |
| NaV1.5 | Strongest inhibitory ability noted | researchgate.net |
The interaction of this compound with voltage-gated sodium channels directly impacts cellular electrophysiology, which is studied in vitro using techniques like patch-clamp electrophysiology. nih.govwikipedia.orgresearchgate.net This method allows for the direct measurement of ion channel currents, providing insights into how compounds like this compound alter the electrical properties of cells. nih.govaragen.comlibretexts.org
The inhibitory action of this compound on NaV channels, as detailed in electrophysiological assays, is the primary mechanism through which it affects cellular function. researchgate.net By blocking these channels, particularly NaV1.5 in cardiac cells, this compound can alter the action potential, which is fundamental for cardiac muscle contraction. nih.gov The research demonstrating that this compound inhibits NaV1.5 currents reveals a direct impact on the electrophysiological processes in cardiac tissue. researchgate.net The modulation of NaV1.4 currents suggests a similar potential to affect the excitability and function of skeletal muscle cells. researchgate.netfrontiersin.org These in vitro electrophysiological studies are crucial for understanding the molecular basis of the physiological effects observed with Veratrum alkaloids. researchgate.net
Effects on Cellular Signaling Pathways (in vitro models)
Direct research on the effects of this compound on cell growth and proliferation pathways is not extensively detailed in the available literature. However, studies on structurally related steroidal alkaloids from the Veratrum genus provide context. Many of these alkaloids, such as cyclopamine (B1684311) and jervine (B191634), are known to interact with the Hedgehog (Hh) signaling pathway, a critical regulator of cell proliferation and differentiation. researchgate.net Aberrant activation of the Hh pathway is linked to the proliferation of various cancer cells. researchgate.net
While compounds like cyclopamine are potent inhibitors of this pathway, other related alkaloids have been investigated for their anti-proliferative activities. researchgate.net For example, veratramine (B1683811), another Veratrum alkaloid, has been studied for its effects on the growth of cancer cell lines. researchgate.net Assays to measure cell proliferation often involve techniques that monitor DNA synthesis or metabolic activity in cultured cells. nih.govthermofisher.comsigmaaldrich.com The potential for this compound to affect these processes remains an area for further investigation, likely through mechanisms shared with other Veratrum alkaloids.
There is limited specific information in the scientific literature detailing the direct induction of apoptosis in research cell lines by this compound. Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or unwanted cells and is a target for many therapeutic compounds. nih.govmdpi.commdpi.com The process can be triggered through various signaling pathways, often involving a balance between pro-apoptotic and anti-apoptotic proteins. nih.gov
Studies on other Veratrum alkaloids have shown apoptosis-inducing capabilities. Cyclopamine, for instance, can induce apoptosis, often in connection with its inhibition of the Hedgehog signaling pathway. windows.net The evaluation of apoptosis in cell lines is typically conducted using methods like flow cytometry with annexin (B1180172) V staining or by observing morphological changes and DNA fragmentation. mdpi.commdpi.com While this compound has been noted for its biological activities, its specific role in activating apoptotic pathways in cancer or other cell lines has not been a primary focus of the available research. windows.net
Enzyme Inhibition Studies
This compound has been included in screenings for biological activity, which have encompassed in vitro enzyme inhibition bioassays. ufs.ac.za Enzyme inhibition is a common mechanism of action for many biologically active compounds and is a key area of interest in drug discovery. amsbio.comnih.govwashington.edu However, detailed public data specifying which enzymes are inhibited by this compound and the potency of this inhibition (e.g., IC50 values) are not widely available in the reviewed literature.
Research on other alkaloids from the same family has shown inhibitory activity against specific enzymes. For instance, certain veratramine-type alkaloids have demonstrated inhibition of elastase and tyrosinase. researchgate.net These findings suggest that steroidal alkaloids as a class have the potential to act as enzyme inhibitors. While this compound has been identified as possessing antimicrobial and antifungal properties, which could imply the inhibition of essential microbial enzymes, the specific molecular targets within this context have not been fully elucidated in the provided sources. windows.net
Cholinesterase Activity Modulation (AChE, BChE)
The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of neurodegenerative diseases like Alzheimer's disease. typeset.io Steroidal alkaloids, a class of compounds to which this compound belongs, have been a subject of interest for their potential to modulate the activity of these enzymes. typeset.ioresearchgate.net
While the broader class of steroidal alkaloids has demonstrated significant cholinesterase inhibitory potential, specific experimental data on this compound's direct activity against AChE and BChE is not extensively detailed in the reviewed literature. However, numerous studies on related steroidal alkaloids provide a basis for understanding their potential interactions. For instance, various steroidal alkaloids isolated from plants of the Sarcococca genus have shown potent inhibitory activity against both AChE and BChE. researchgate.netresearchgate.netnih.gov These studies have identified compounds as noncompetitive or uncompetitive inhibitors with Ki values in the micromolar range. nih.gov The inhibitory potency is often attributed to the nitrogen substituents and the hydrophobic nature of the pregnane (B1235032) skeleton. researchgate.netnih.gov
Research on alkaloids from Fritillaria imperialis and Holarrhena pubescens has also reported cholinesterase-inhibiting activities. scielo.br This suggests that the steroidal scaffold is a promising feature for the design of cholinesterase inhibitors. While this compound is identified as a solanidine-type steroidal alkaloid, and alkaloids, in general, are explored for these properties, further specific investigation is required to fully characterize this compound's profile as a modulator of AChE and BChE. researchgate.netresearchgate.net
| Alkaloid | Source | Target Enzyme | Inhibition (IC50 / Ki) | Reference |
|---|---|---|---|---|
| Isosarcodine | Sarcococca saligna | AChE | Ki = 21.8 µM | nih.gov |
| Sarcodine | Sarcococca saligna | BChE | Ki = 7.5 µM | nih.gov |
| Hookerianamide I | Sarcococca hookeriana | BChE | IC50 = 0.3 µM | researchgate.net |
| Androtoxin B | Cassiopea andromeda (Jellyfish) | AChE | IC50 = 2.24 µM | scielo.br |
Other Biological Activities in Research Models
This compound has been identified in research studies for its antimicrobial properties. Scientific literature reports the activity of this compound and other alkaloids from the Veratrum genus against a range of microorganisms. researchgate.net Specifically, its antimicrobial action has been documented against Pityrosporum ovale, Trichophyton mentagrophytes, and Saccharomyces cerevisiae, as well as the basidiomycete Polstictus versicolor. researchgate.net
Furthermore, research into plant-derived glycoalkaloids for enhancing innate immunity has pointed to this compound as a relevant compound. google.com These studies suggest that certain plant-derived immunomodulators can augment the antimicrobial activities of the innate immune system. google.com Related solanidine-type alkaloids have also been investigated for their potential antimicrobial, anti-inflammatory, and cytotoxic activities, underscoring the therapeutic interest in this class of compounds. ontosight.aiontosight.ai
While there is significant interest in the effect of plant alkaloids on melanogenesis, direct research findings on the specific role of this compound in modulating melanin (B1238610) production are limited in the available literature. However, studies on closely related steroidal alkaloids provide valuable insights.
Research has been conducted on verazine (B227647), another steroidal alkaloid found in Veratrum species, which has demonstrated notable melanogenesis inhibitory properties. mdpi.comresearchgate.netmdpi.com In in vitro studies using B16 F1 mouse melanoma cells, verazine was shown to inhibit melanogenesis with a half-maximal inhibitory concentration (IC50) of less than 1 µg/mL. mdpi.comboisestate.edu The mechanism behind this inhibition is still under exploration. researchgate.netmdpi.com Given the structural similarities among steroidal alkaloids, these findings on verazine suggest a potential area for future investigation into this compound's own capacity to modulate melanocyte function.
Comparative Mechanistic Insights with Related Steroidal Alkaloids (e.g., Isothis compound, Jervine, Cyclopamine, Veratramine)
This compound belongs to the jerveratrum group of steroidal alkaloids, which are characterized by a C27 cholestane (B1235564) skeleton. flipbuilder.comalamy.com Its biological activities can be better understood when compared with other structurally related alkaloids found in Veratrum and other plant species.
Isothis compound: This alkaloid is a structural isomer of this compound and they are often isolated from the same plant sources. researchgate.netalamy.com Isothis compound and this compound are considered plausible biogenetic precursors for other complex C-nor-D-homosteroids. researchgate.net A significant finding is that both this compound and isothis compound exhibit potent cardiovascular toxicity by blocking the cardiac sodium channel NaV1.5, which is crucial for heart function. semanticscholar.org This shared mechanism highlights how subtle stereochemical differences may not alter certain biological targets.
Jervine and Veratramine: Unlike this compound, which has a typical steroidal structure, jervine and veratramine are classified as C-nor-D-homo steroids, meaning their C-ring is five-membered and their D-ring is six-membered. flipbuilder.com Despite this structural difference, they share some biological activities with other Veratrum alkaloids. Jervine, similar to cyclopamine, is known primarily as an inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cancer. researchgate.net Veratramine is also reported as a possible inhibitor of Hedgehog signaling. researchgate.net
Cyclopamine: Cyclopamine is arguably the most famous Veratrum alkaloid and a potent teratogen. Its mechanism of action is well-established as a direct antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. rhhz.netmdpi.com By binding to SMO, cyclopamine prevents the downstream signaling cascade that leads to cell proliferation, making it a valuable tool in cancer research. mdpi.commcgill.ca While this compound is not primarily known as an Hh pathway inhibitor, the prevalence of this activity among its co-occurring alkaloids like cyclopamine and jervine is a key feature of the Veratrum chemical profile.
| Compound | Structural Class | Primary Mechanism/Activity Noted | Reference |
|---|---|---|---|
| This compound | Solanidine-type Steroid | Antimicrobial; NaV1.5 channel blocker (cardiotoxicity) | researchgate.netsemanticscholar.org |
| Isothis compound | Solanidine-type Steroid | NaV1.5 channel blocker (cardiotoxicity) | semanticscholar.org |
| Jervine | C-nor-D-homo Steroid | Hedgehog (Hh) pathway inhibitor (acts on SMO) | researchgate.net |
| Cyclopamine | C-nor-D-homo Steroid | Potent Hedgehog (Hh) pathway inhibitor (binds to SMO) | rhhz.netmdpi.com |
| Veratramine | C-nor-D-homo Steroid | Hedgehog (Hh) pathway inhibitor; Na+ channel antagonist | researchgate.net |
Analytical Methodologies for Detection and Quantification in Research
Chromatographic Techniques (HPLC, UPLC, GC)
Chromatography is a foundational technique for separating individual components from a complex mixture. openaccessjournals.com High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the principal methods used for the analysis of rubijervine and other Veratrum alkaloids. nih.govsci-hub.se
High-Performance Liquid Chromatography (HPLC): HPLC is a dominant technique in pharmaceutical and phytochemical analysis due to its versatility in handling compounds with diverse polarity, molecular mass, and thermal sensitivity. nih.gov It is widely used to separate, identify, and quantify compounds dissolved in a solution. openaccessjournals.com For the analysis of Veratrum alkaloids, HPLC, often using a C18 column, can effectively separate this compound from other related compounds like cyclopamine (B1684311), veratramine (B1683811), and isothis compound. mdpi.comresearchgate.netboisestate.edu The quantification is typically achieved by creating a calibration curve from a commercially available standard and comparing the peak areas from the chromatogram. mdpi.comboisestate.edu
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that utilizes columns with smaller particle sizes (typically under 2 µm) compared to traditional HPLC. rssl.com This results in significantly faster analysis times, improved resolution, and higher sensitivity. rssl.comuomustansiriyah.edu.iq UPLC systems, such as those coupled with time-of-flight mass spectrometry (UPLC-TOF-MS), have been successfully employed to identify and quantify components in Veratrum nigrum L., including this compound. nih.gov The enhanced separation power of UPLC is particularly advantageous when dealing with the complex alkaloid profiles of Veratrum species. frontiersin.orgnih.gov
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.govrssl.com Since steroidal alkaloids like this compound are generally not volatile, they require a chemical modification process known as derivatization before GC analysis. nih.gov A common method is trimethylsilylation, which converts hydroxyl groups into more volatile trimethylsilyl (B98337) ethers. nih.gov This pre-column derivatization allows for the simultaneous analysis of multiple steroidal alkaloids. nih.gov The separated components are often detected using a Flame Ionization Detector (FID) or, for greater specificity, a mass spectrometer. nih.gov
Mass Spectrometry-Based Methods (LC-MS, GC-MS, LC-MS/MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise identification and structural elucidation of compounds. alwsci.com When coupled with a chromatographic separation method (a "hyphenated technique"), it provides both separation and highly specific detection, making it indispensable for analyzing complex mixtures containing this compound. nih.govalwsci.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. labmanager.com It is highly sensitive and particularly well-suited for analyzing non-volatile and thermally labile compounds like steroidal alkaloids, which can be analyzed without derivatization. alwsci.comcreative-proteomics.com Various LC-MS methods have been developed for the analysis of Veratrum alkaloids. mdpi.comfrontiersin.org For instance, UPLC coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) has been used to identify this compound and numerous other constituents in Veratrum nigrum extracts. nih.gov High-resolution mass analyzers like TOF or Orbitrap provide high mass accuracy, enabling the determination of elemental compositions. boisestate.edulabmanager.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines gas chromatography for separation with mass spectrometry for detection. alwsci.com It provides detailed structural information based on the fragmentation patterns of the compounds after ionization. alwsci.com For steroidal alkaloids, GC-MS analysis typically requires derivatization to increase volatility. nih.govacs.org This method has been used to characterize alkaloid profiles in various plants and can distinguish between different types of steroidal alkaloid aglycons based on their specific mass fragments. acs.orgnotulaebotanicae.ro
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique involves coupling liquid chromatography with two mass spectrometers in series. veedalifesciences.com It offers exceptional sensitivity and selectivity, making it the gold standard for quantifying trace levels of compounds in complex biological matrices like plasma and urine. veedalifesciences.comcapes.gov.brnih.gov LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode have been developed and validated for the simultaneous quantification of major Veratrum alkaloids, including jervine (B191634) and protoveratrines, in patient samples and different plant parts. capes.gov.brresearchgate.netresearcher.life This high specificity allows for accurate quantification even in the presence of numerous other compounds. veedalifesciences.com
Table 1: Example of an LC-MS/MS Method for Veratrum Alkaloid Quantification This table summarizes typical parameters for an LC-MS/MS method, based on findings from studies on Veratrum alkaloids.
| Parameter | Description | Source |
|---|---|---|
| Chromatography | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) | researchgate.netresearcher.life |
| Column | Reversed-phase column, such as a C18 column (e.g., Poroshell 120 EC-C18) | capes.gov.br |
| Mobile Phase | A gradient of water and acetonitrile (B52724), often with an additive like formic acid to improve ionization. | nih.govnih.gov |
| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode for alkaloids. | nih.gov |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantification. | researchgate.netresearcher.life |
| Application | Quantification of specific alkaloids (e.g., jervine, protoveratrine A) in plant extracts and biological fluids. | capes.gov.brresearchgate.net |
Spectroscopic Quantification Methods
While chromatography separates compounds, spectroscopy is used for their detection and characterization. nih.gov For quantification, spectroscopic detectors are commonly coupled with chromatographic systems.
UV-Vis Spectroscopy: Detectors based on Ultraviolet-Visible (UV-Vis) absorption, such as a Diode-Array Detector (DAD), are frequently paired with HPLC systems. While many older colorimetric methods for alkaloids were non-specific, modern HPLC-DAD systems can quantify individual compounds after they have been separated on the column. csic.es The quantification is based on the absorbance of the analyte at a specific wavelength compared to a calibration curve of a pure standard. However, the lack of a strong chromophore in some alkaloids can limit sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled tool for the structural elucidation of novel compounds. nih.govmdpi.com Techniques like 1D-NMR (¹H, ¹³C) and 2D-NMR (COSY, HSQC, HMBC) are essential for determining the complex three-dimensional structure of steroidal alkaloids like this compound. nih.govmeasurlabs.com While primarily a qualitative technique for structure determination, Quantitative NMR (qNMR) can also be used for quantification. measurlabs.com It measures the concentration of a substance by comparing the integral of its NMR signal to that of an internal standard of known concentration. Hyphenated techniques like LC-NMR have also emerged, allowing for the direct spectroscopic analysis of compounds as they elute from an LC column. nih.gov
Challenges and Advancements in this compound Analysis
The analysis of this compound and related steroidal alkaloids is not without its difficulties, though continuous advancements in analytical technology offer powerful solutions. mdpi.comnih.gov
Challenges:
Structural Complexity and Isomers: Veratrum species produce a vast array of structurally similar steroidal alkaloids, including numerous isomers. frontiersin.orgmdpi.com These compounds often have the same molecular formula and can be difficult to separate and differentiate using low-resolution analytical techniques. mdpi.com
Complex Matrix: this compound is typically found in complex plant extracts or biological samples, which contain hundreds of other compounds that can interfere with analysis. nih.govrsc.org This requires highly selective and efficient sample preparation and analytical methods. rsc.org
Need for Derivatization: GC-based methods require a derivatization step to make the alkaloids volatile, which adds time and complexity to the analytical workflow and can introduce variability. nih.gov
Availability of Standards: Accurate quantification using chromatographic methods relies on the availability of pure, certified reference standards. csic.es For many of the less common Veratrum alkaloids, these standards are not commercially available, hindering quantitative studies.
Advancements:
High-Resolution Mass Spectrometry (HRMS): The development of HRMS analyzers like Orbitrap and Q-TOF has been a significant leap forward. boisestate.edulabmanager.com These instruments provide high mass accuracy and resolution, allowing for the confident determination of elemental formulas and the differentiation of compounds with very similar masses, which helps in identifying unknowns in a complex sample. frontiersin.orglabmanager.com
Ultra-Performance Liquid Chromatography (UPLC): The move from HPLC to UPLC has enabled faster separations with greater peak resolution and sensitivity, which is crucial for resolving complex alkaloid mixtures. uomustansiriyah.edu.iqfrontiersin.org
Hyphenated Techniques: The combination of multiple analytical technologies, such as LC-MS/MS and LC-SPE-NMR, provides a wealth of information from a single analysis. nih.gov These methods combine separation with highly specific detection and structural elucidation, streamlining the process of identifying and quantifying compounds in complex mixtures. nih.gov
Metabolomics Approaches: The use of UPLC-TOF-MS combined with multivariate statistical analysis represents a metabolomics-based approach to studying plant extracts. nih.gov This allows researchers to analyze the global chemical profile and identify key markers, like this compound, that correlate with biological activity or other properties. nih.gov
Table 2: Summary of Challenges and Advancements in this compound Analysis
| Aspect | Challenge | Advancement | Source |
|---|---|---|---|
| Separation | Co-elution of structurally similar isomers. | UPLC provides higher resolution and faster separation than traditional HPLC. | uomustansiriyah.edu.iqfrontiersin.orgmdpi.com |
| Identification | Ambiguous identification due to complex matrices and lack of standards. | High-Resolution Mass Spectrometry (HRMS) allows for accurate mass measurements and formula determination. | boisestate.edulabmanager.com |
| Quantification | Interference from matrix components; need for pure standards. | LC-MS/MS in MRM mode offers high selectivity and sensitivity for quantification in complex samples like blood. | capes.gov.brresearchgate.net |
| Sample Analysis | GC analysis requires time-consuming derivatization. | LC-MS allows for the analysis of thermally labile and non-volatile alkaloids without derivatization. | nih.govalwsci.com |
| Structural Elucidation | Complex molecular structures are difficult to characterize. | Advanced 2D-NMR and hyphenated techniques like LC-NMR-MS provide detailed structural information. | nih.govnih.gov |
Future Directions in Rubijervine Research
Elucidation of Uncharted Biosynthetic Enzymes and Pathways
The complete biosynthetic pathway of rubijervine and other Veratrum alkaloids remains partially uncharted. While the steroidal backbone is known to originate from the cholesterol pathway, the specific enzymes and intermediate steps leading to the characteristic nitrogen-containing heterocyclic structure are not fully understood. Limited studies have been conducted on the biosynthesis of related alkaloids in plants like Veratrum grandiflorum and V. mengtzeanum. mdpi.comresearchgate.net Future research should aim to identify and characterize the full suite of enzymes involved in this process.
Key research objectives in this area include:
Transcriptome and Metabolome Profiling: Integrated 'omics' approaches, similar to those used for studying other plant alkaloids, can be employed. researchgate.netnih.gov By comparing the transcriptomes and metabolomes of high- and low-rubijervine-producing plant tissues, researchers can identify candidate genes encoding biosynthetic enzymes.
Heterologous Expression and Enzyme Characterization: Candidate genes can be expressed in microbial or plant hosts to confirm their enzymatic function. nih.gov This approach allows for the in-vitro study of enzyme kinetics and substrate specificity, providing definitive evidence for their role in the pathway.
Isotopic Labeling Studies: Advanced isotopic labeling experiments can trace the incorporation of precursors into the this compound molecule, helping to delineate the precise sequence of reactions and identify key intermediates.
Unraveling the biosynthetic pathway will not only be a significant contribution to fundamental plant biochemistry but could also pave the way for the biotechnological production of this compound and related compounds through metabolic engineering.
Design and Synthesis of Novel Research Probes and Analogues
The synthesis of novel analogues of this compound is a crucial step towards understanding its structure-activity relationships (SAR) and developing more potent and selective compounds. nih.gov While some synthetic routes for steroidal alkaloid analogues have been developed, there is considerable scope for creating new derivatives of this compound to probe its biological targets. nih.govresearchgate.net
Future efforts in this domain should focus on:
Combinatorial Chemistry: The use of combinatorial chemistry can accelerate the generation of a diverse library of this compound analogues. nih.gov This involves systematically modifying different parts of the this compound scaffold to explore a wide chemical space.
Target-Oriented Synthesis: As more is understood about the biological targets of this compound, the rational design and synthesis of analogues that are optimized for interaction with these targets will become possible. This approach has been successful in the development of other natural product-derived compounds.
Development of Research Probes: The synthesis of tagged or labeled versions of this compound (e.g., with fluorescent or radioactive markers) will be invaluable for studying its uptake, distribution, and binding within cells and tissues.
The creation of these new chemical entities will be instrumental in advancing our understanding of this compound's mechanism of action and for potentially developing new therapeutic leads.
Advanced Mechanistic Studies at the Subcellular Level
While some research has pointed to the effects of this compound on ion channels, a detailed understanding of its mechanism of action at the subcellular level is still lacking. mdpi.com Future investigations should employ advanced cell biology and biochemical techniques to pinpoint the molecular targets and signaling pathways modulated by this compound.
Specific areas for future mechanistic studies include:
Target Identification and Validation: Utilizing techniques such as affinity chromatography with immobilized this compound or photo-affinity labeling to identify binding partners within the cell.
High-Resolution Imaging: Employing advanced microscopy techniques, such as confocal and super-resolution microscopy, to visualize the subcellular localization of this compound and its effects on cellular structures and processes.
Electrophysiological Studies: Detailed patch-clamp studies on a wider range of ion channels are needed to fully characterize the electrophysiological effects of this compound and its analogues. mdpi.com
Computational Modeling: Molecular docking and simulation studies can provide insights into the binding modes of this compound with its putative targets, guiding further experimental work. nih.govmarquette.edunih.govrsc.orgchemrxiv.org
A thorough understanding of the subcellular mechanisms of this compound is a prerequisite for any potential therapeutic application and will provide a solid foundation for its further development.
Development of High-Throughput Screening Assays for Biological Activity
To efficiently explore the full spectrum of biological activities of this compound and its newly synthesized analogues, the development of high-throughput screening (HTS) assays is essential. nih.govbmglabtech.com HTS allows for the rapid testing of large numbers of compounds against various biological targets, accelerating the discovery of new activities and lead compounds. bccresearch.compatsnap.comresearchgate.net
Future work in this area should involve:
Cell-Based Assays: Designing cell-based assays that can report on specific cellular events, such as changes in gene expression, protein levels, or signaling pathway activation in response to this compound.
Biochemical Assays: Developing in-vitro biochemical assays to screen for the effects of this compound on specific enzymes, receptors, or other purified protein targets. patsnap.com
Miniaturization and Automation: Adapting these assays to miniaturized formats (e.g., 384- or 1536-well plates) and using robotic systems to enable the screening of large compound libraries. nih.govbmglabtech.com
The implementation of HTS will significantly enhance the efficiency of research into the biological properties of this compound and its derivatives, potentially uncovering novel and unexpected activities.
Chemotaxonomic Applications and Phylogenetical Studies of this compound-Producing Plants
The distribution of secondary metabolites like this compound within the plant kingdom can provide valuable information for taxonomic and phylogenetic studies. numberanalytics.comresearchgate.net Chemotaxonomy, the classification of organisms based on their chemical constituents, can be a powerful tool when used in conjunction with traditional morphological and modern molecular methods. nih.gov
Future research in this area could focus on:
Phytochemical Profiling of Veratrum Species: A comprehensive analysis of the alkaloid profiles of a wider range of Veratrum species and related genera. This could reveal patterns in the distribution of this compound and other alkaloids that correlate with phylogenetic relationships.
Correlation with Molecular Data: Integrating phytochemical data with DNA sequence-based phylogenetic analyses to provide a more robust and comprehensive understanding of the evolutionary relationships between these plants. frontiersin.orgmdpi.com
Investigating Environmental and Genetic Influences: Studying how environmental factors and genetic variation within a species influence the production of this compound and other alkaloids.
Such studies will not only contribute to a better understanding of plant evolution and biodiversity but also help in identifying new plant sources of this compound and related compounds.
Q & A
Q. What are the validated experimental protocols for isolating Rubijervine from natural sources, and how can reproducibility be ensured?
- Methodological Answer: Isolation protocols typically involve solvent extraction (e.g., methanol/chloroform), followed by column chromatography (silica gel or HPLC) and spectroscopic validation (NMR, MS). To ensure reproducibility:
-
Document solvent ratios, temperature, and pressure conditions explicitly .
-
Report purity thresholds (e.g., ≥95% by HPLC) and reference standard batch numbers .
-
Provide raw spectral data in supplementary materials for cross-verification .
- Data Table:
| Step | Technique | Critical Parameters | Validation Method |
|---|---|---|---|
| Extraction | Soxhlet | Solvent polarity, duration | TLC pre-screening |
| Purification | HPLC | Column type, flow rate | Purity by UV-Vis |
| Characterization | NMR | Solvent, frequency (e.g., 600 MHz) | Cross-peak alignment |
Q. How can researchers design dose-response studies to evaluate this compound’s cytotoxicity while minimizing confounding variables?
- Methodological Answer:
- Use a tiered approach: preliminary screening (e.g., MTT assay) followed by mechanistic studies (apoptosis/necrosis markers).
- Normalize cell viability data to solvent controls and include positive controls (e.g., doxorubicin) .
- Apply statistical models (ANOVA with post-hoc tests) to distinguish dose-dependent effects from noise .
Advanced Research Questions
Q. How can contradictory findings in this compound’s bioactivity (e.g., neurotoxic vs. neuroprotective effects) be systematically resolved?
- Methodological Answer:
-
Conduct context-dependent assays : Vary cell lines (e.g., SH-SY5Y vs. primary neurons) and exposure times .
-
Employ multi-omics integration : Correlate transcriptomic data (RNA-seq) with metabolic profiles (LC-MS) to identify pathway-specific responses .
-
Validate hypotheses using in vivo models (e.g., zebrafish neurobehavioral assays) to bridge in vitro contradictions .
- Data Table:
| Study Type | Model System | Key Metrics | Confounding Factor Mitigation |
|---|---|---|---|
| In vitro | HEK-293 | IC50, ROS levels | Serum-free media standardization |
| In vivo | Murine | Locomotor activity, histopathology | Blind scoring by multiple observers |
Q. What advanced structural elucidation strategies address discrepancies in this compound’s stereochemical configuration across studies?
- Methodological Answer:
- Combine X-ray crystallography with density functional theory (DFT) simulations to resolve ambiguous NOESY correlations .
- Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers and assign configurations via optical rotation .
- Publish crystallographic data (CIF files) in open repositories for peer validation .
Q. How should researchers design a multi-disciplinary study to explore this compound’s ecological roles and pharmacological potential simultaneously?
- Methodological Answer:
- Adopt a convergence framework :
- Ecological arm : Metabolomic profiling of host plants (e.g., Veratrum spp.) across habitats .
- Pharmacological arm : High-content screening (HCS) for target engagement (e.g., calcium channel modulation) .
- Use machine learning (e.g., Random Forest) to identify habitat-specific biosynthesis markers linked to bioactivity .
Methodological Best Practices
- For Data Contradictions : Apply Bradford Hill criteria to assess causality in observed effects .
- For Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- For Ethical Compliance : Obtain institutional approval for in vivo studies and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
